molecular formula C9H10N2O B1391764 4-(Pyridin-2-yl)pyrrolidin-2-one CAS No. 28311-29-7

4-(Pyridin-2-yl)pyrrolidin-2-one

Cat. No. B1391764
CAS RN: 28311-29-7
M. Wt: 162.19 g/mol
InChI Key: QSHDIJPPAHJALG-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring attached to a pyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered lactam, which is a cyclic amide . This structure is a key component in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones often involves the use of cyclic or acyclic precursors . A selective synthesis of pyrrolidin-2-ones has been reported, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular weight of “4-(Pyridin-2-yl)pyrrolidin-2-one” is 162.19 . Its IUPAC name is 4-(2-pyridinyl)-2-pyrrolidinone and its InChI code is 1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Catalytic and Synthetic Applications 4-(Pyrrolidin-1-yl)pyridine, a compound closely related to 4-(Pyridin-2-yl)pyrrolidin-2-one, has been utilized as a catalyst in novel deconjugative esterification reactions. This process involves transforming 2-cyclohexylideneacetic acids into isopropyl 2-(cyclohex-1-enyl)acetate, showcasing the potential of such compounds in organic synthesis and catalysis (Sano et al., 2006).

Development of Novel Bicyclic Systems Research has led to the creation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. These systems have been explored for their biological activities, indicating the compound's utility in developing new chemical entities (Kharchenko et al., 2008).

Pharmaceutical Research A derivative, 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has been identified as a selective PDE9A inhibitor. It has shown promise in clinical trials for cognitive disorders, highlighting the pharmaceutical applications of pyrrolidin-2-one derivatives (Verhoest et al., 2012).

Antimalarial Research 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been repositioned as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, a novel antimalarial scaffold. These derivatives show potent activity against resistant strains and could serve as a basis for developing new prophylactic agents (Okaniwa et al., 2021).

Material Science and Coordination Chemistry The synthesis and study of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile have contributed to understanding non-linear optical properties, illustrating the compound's potential in material science and coordination chemistry (Palani et al., 2004).

Cascade Reaction Synthesis A multi-component tether catalysis protocol has been developed for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. This demonstrates the compound's versatility in synthetic chemistry and the potential for creating diverse heterocyclic compounds (Li et al., 2019).

Safety And Hazards

While specific safety and hazards information for “4-(Pyridin-2-yl)pyrrolidin-2-one” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

“4-(Pyridin-2-yl)pyrrolidin-2-one” derivatives have been identified as potential antimalarial agents, suggesting a promising starting point for the identification of novel antimalarial prophylactic agents .

properties

IUPAC Name

4-pyridin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDIJPPAHJALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)pyrrolidin-2-one

CAS RN

28311-29-7
Record name 4-(pyridin-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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